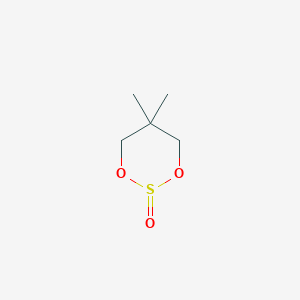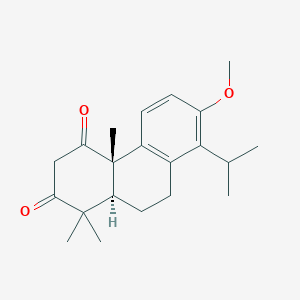
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Wirkmechanismus
The mechanism of action of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anticancer agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Another direction is to explore its potential use in photodynamic therapy. Additionally, it may be useful to investigate its potential use in other areas, such as in the detection of DNA damage.
Synthesemethoden
The synthesis of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be achieved using various methods. One of the methods involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 2,2,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a strong acid catalyst. Another method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 3,3-dimethyl-1,5-pentanedioic acid in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for photodynamic therapy. In addition, it has been used as a potential anticancer agent.
Eigenschaften
CAS-Nummer |
15372-53-9 |
|---|---|
Produktname |
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)19-13-7-10-16-20(3,4)17(22)11-18(23)21(16,5)14(13)8-9-15(19)24-6/h8-9,12,16H,7,10-11H2,1-6H3/t16-,21+/m0/s1 |
InChI-Schlüssel |
PXTHHLLUTFCXQI-HRAATJIYSA-N |
Isomerische SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
Kanonische SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



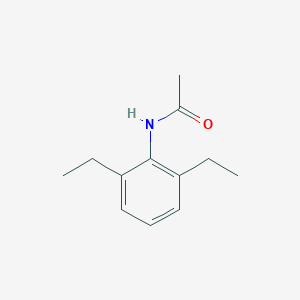
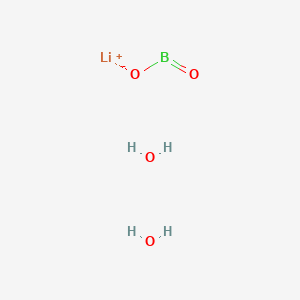

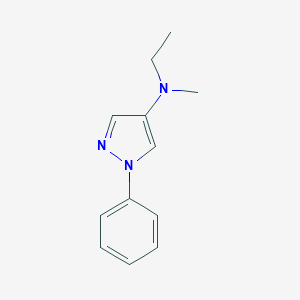
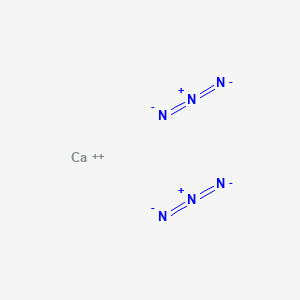
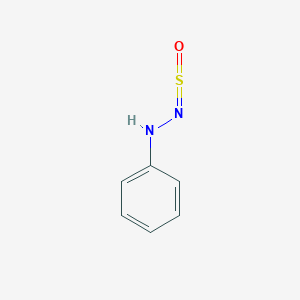
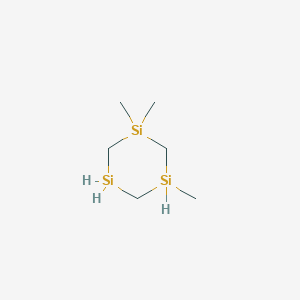
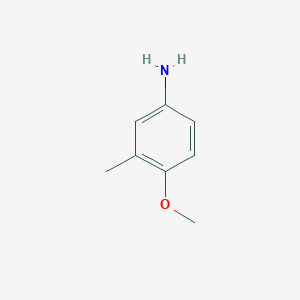
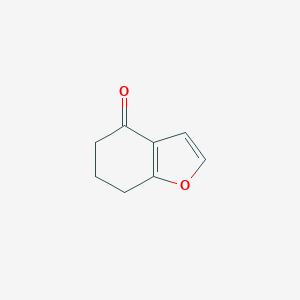
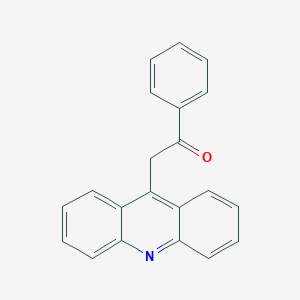
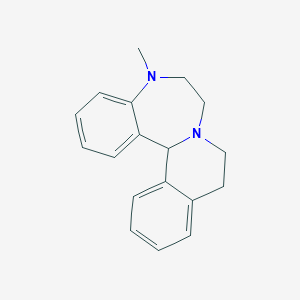
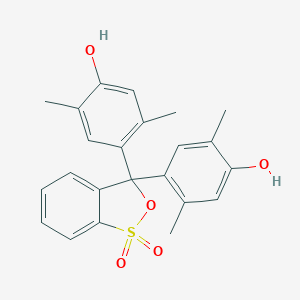
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
